![molecular formula C11H12O4S2 B13058313 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate](/img/structure/B13058313.png)
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-b]thiopyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common method involves the cyclization of thiophene derivatives with appropriate reagents to form the thieno[2,3-b]thiopyran core. The cyclopropanecarboxylate group is then introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of sulfur atoms in the thieno[2,3-b]thiopyran ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Wissenschaftliche Forschungsanwendungen
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction with molecular targets are ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate
- 1,1-dioxo-2H,3H,4H-1-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate
- N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno thiopyran-4-yl]acetamide
Uniqueness
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate stands out due to its cyclopropanecarboxylate group, which imparts unique reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group .
Eigenschaften
Molekularformel |
C11H12O4S2 |
|---|---|
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) cyclopropanecarboxylate |
InChI |
InChI=1S/C11H12O4S2/c12-10(7-1-2-7)15-9-3-5-16-11-8(9)4-6-17(11,13)14/h3,5,7,9H,1-2,4,6H2 |
InChI-Schlüssel |
DOEUSBQTTSYIQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)OC2C=CSC3=C2CCS3(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



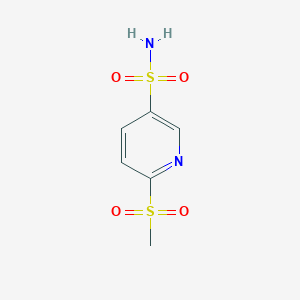


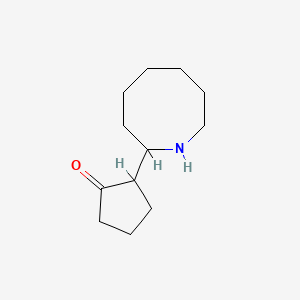
![7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13058271.png)


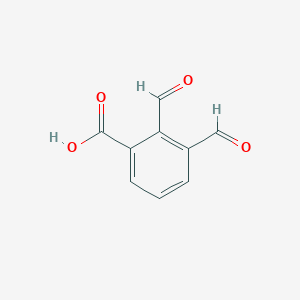
![tert-Butyl4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058292.png)
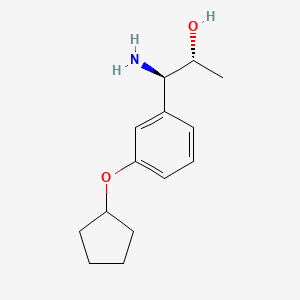
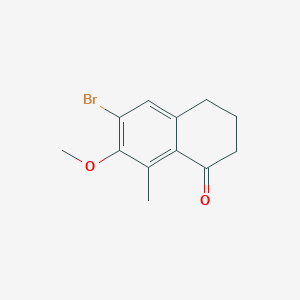
![6-(Ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13058319.png)
![tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13058325.png)
